N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C18H20ClNO3 It is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with 3-(4-methoxyphenyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products
Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamine.
Substitution: Formation of N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)propanamide.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]-3-(4-hydroxyphenyl)propanamide
- N-[2-(2-chlorophenoxy)ethyl]-3-(4-ethoxyphenyl)propanamide
- N-[2-(2-chlorophenoxy)ethyl]-3-(4-methylphenyl)propanamide
Uniqueness
N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the chlorophenoxy and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-22-15-9-6-14(7-10-15)8-11-18(21)20-12-13-23-17-5-3-2-4-16(17)19/h2-7,9-10H,8,11-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDWUUACXAZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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